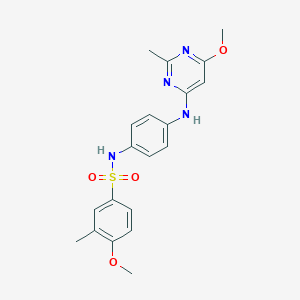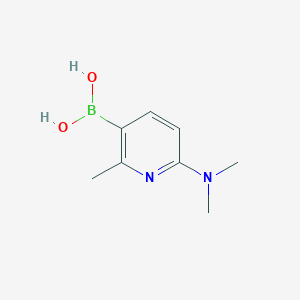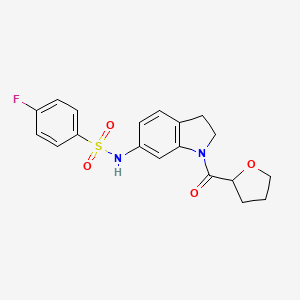
N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide, also known as MPAA, is a synthetic compound that has gained significant interest in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide involves the inhibition of histone deacetylases (HDACs), which are enzymes that play a critical role in gene regulation. By inhibiting HDACs, this compound can alter the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and alteration of gene expression. This compound has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide is its ability to selectively target HDACs, making it a valuable tool for studying the role of HDACs in various cellular processes. However, this compound also has some limitations, including its potential toxicity and the need for further optimization of its synthesis and purification methods.
Future Directions
There are several future directions for research on N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide, including the development of more efficient synthesis methods, the optimization of its anti-cancer properties, and the exploration of its potential applications in drug delivery systems. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide involves the reaction of N-methyl-4-piperidone with acryloyl chloride in the presence of triethylamine. The resulting product is then treated with N-methylpiperidine to obtain this compound. This method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential applications in various areas of scientific research, including cancer research, drug delivery systems, and protein labeling. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been used as a tool for protein labeling, allowing for the visualization and tracking of proteins in live cells.
properties
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-4-12(17)14-8-5-13(18)16(3)11-6-9-15(2)10-7-11/h4,11H,1,5-10H2,2-3H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTIRHQAKIKNOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)CCNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate](/img/structure/B2406141.png)
![Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2406142.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2406147.png)
carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406151.png)


![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2406156.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2406158.png)

![5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2406163.png)
![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)